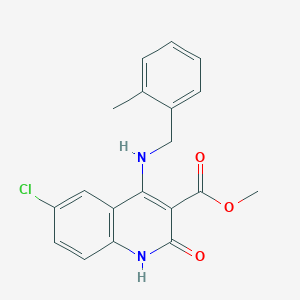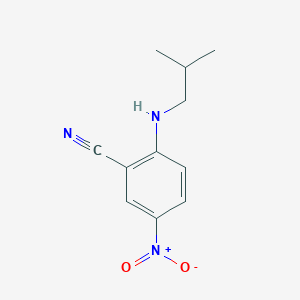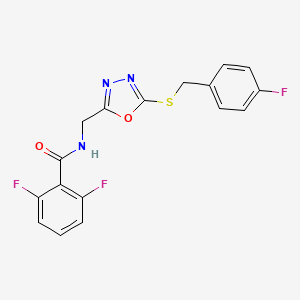![molecular formula C25H17F3N4O B2378724 [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone CAS No. 477711-19-6](/img/structure/B2378724.png)
[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Properties
Several studies have explored the antimicrobial properties of compounds structurally related to [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone. For instance, Ashok et al. (2017) reported the synthesis of substituted methanones that exhibited antibacterial and antifungal activities (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017). Additionally, Landage, Thube, and Karale (2019) synthesized compounds with similar structural features that displayed notable antibacterial properties (Landage, Thube, & Karale, 2019).
QSAR Evaluation
The Quantitative Structure-Activity Relationship (QSAR) evaluation of related compounds has been investigated to understand the antimicrobial activity. Sharma et al. (2009) synthesized derivatives and performed a QSAR investigation, indicating the importance of molecular descriptors in describing antimicrobial activity (Sharma, Narasimhan, Kumar, & Jalbout, 2009).
Antimycobacterial Activity
Narasimhan et al. (2011) synthesized and screened a series of related methanones for their antimicrobial and antimycobacterial activities, highlighting their potential in treating mycobacterial infections (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Electrochemical, Optical, and Electrical Properties
Anand and Muthusamy (2018) investigated the electrochemical, electrical, optical, thermal, and rectification properties of oligobenzimidazoles, which are structurally related to the compound (Anand & Muthusamy, 2018).
Central Nervous System Effects
A study by Butler, Wise, and Dewald (1984) on similar compounds demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity (Butler, Wise, & Dewald, 1984).
Synthesis Techniques
Alizadeh, Moafi, and Zhu (2015) described a regioselective synthesis method for pyrazole derivatives, which could be relevant for synthesizing compounds like [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone (Alizadeh, Moafi, & Zhu, 2015).
Propriétés
IUPAC Name |
[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O/c26-25(27,28)19-11-5-4-10-18(19)24(33)32-15-14-21(30-32)23-29-20-12-6-7-13-22(20)31(23)16-17-8-2-1-3-9-17/h1-15H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSACYGVNPVPZAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=CC=C5C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

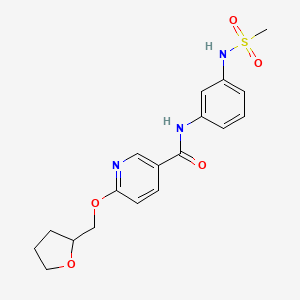
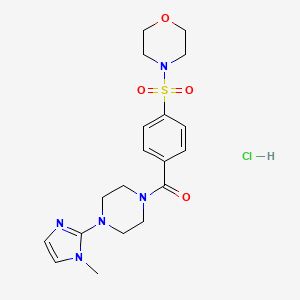
![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)
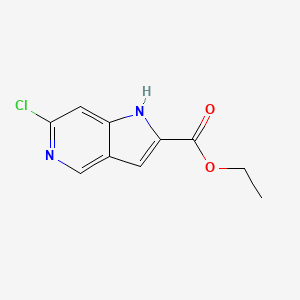
![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
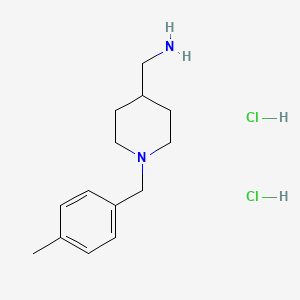
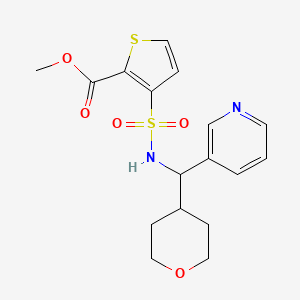
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
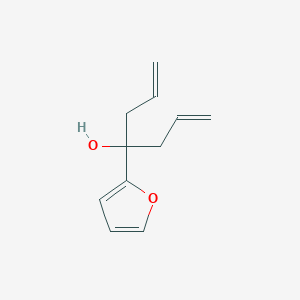
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)
